[1-(2-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid
Overview
Description
1-(2-chlorobenzyl)-1H-indol-3-ylacetic acid: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorobenzyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1H-indol-3-ylacetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is treated with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetic Acid Moiety: The oxoacetic acid group can be introduced through a reaction with oxalyl chloride followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzylic position.
Reduction: Reduction reactions can target the carbonyl group in the oxoacetic acid moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Products may include N-oxides or benzylic alcohols.
Reduction: Reduced forms of the oxoacetic acid moiety, such as alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: Indole derivatives are used as ligands in catalytic reactions.
Material Science: They are explored for use in organic electronics and photonics.
Biology:
Antimicrobial Agents: Indole derivatives exhibit antimicrobial properties.
Plant Growth Regulators: Indole-3-acetic acid is a well-known plant hormone.
Medicine:
Anticancer Agents: Some indole derivatives are investigated for their anticancer properties.
Anti-inflammatory Agents: They can act as inhibitors of enzymes like COX-2.
Industry:
Dyes and Pigments: Indole derivatives are used in the synthesis of dyes.
Pharmaceuticals: They are key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-indol-3-ylacetic acid can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an anti-inflammatory agent, it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structural features.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: A synthetic derivative with anti-inflammatory properties.
Uniqueness:
Chlorobenzyl Group: The presence of the 2-chlorobenzyl group can enhance the compound’s lipophilicity and influence its biological activity.
Oxoacetic Acid Moiety: This functional group can participate in various chemical reactions, adding to the compound’s versatility.
This detailed article provides a comprehensive overview of 1-(2-chlorobenzyl)-1H-indol-3-ylacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)9-19-10-13(16(20)17(21)22)12-6-2-4-8-15(12)19/h1-8,10H,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNPSCYJZXDHIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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